2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine
Description
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with two chlorine atoms at positions 2 and 3 and two pyridin-2-yl groups at positions 5 and 4. The chlorine substituents enhance the electron-deficient nature of the pyrazine ring, making it a versatile precursor for nucleophilic substitution and coordination chemistry. The pyridyl groups act as Lewis bases, enabling metal coordination and supramolecular assembly . This compound’s unique electronic and steric profile distinguishes it from other pyrazine derivatives, as discussed below.
Properties
Molecular Formula |
C14H8Cl2N4 |
|---|---|
Molecular Weight |
303.1 g/mol |
IUPAC Name |
2,3-dichloro-5,6-dipyridin-2-ylpyrazine |
InChI |
InChI=1S/C14H8Cl2N4/c15-13-14(16)20-12(10-6-2-4-8-18-10)11(19-13)9-5-1-3-7-17-9/h1-8H |
InChI Key |
KWRCQCGROUNDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=C(C(=N2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine typically involves the use of organolithium reagents and nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloropyrazine with pyridine-2-boronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less commonly reported.
Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
The major products of these reactions depend on the specific nucleophiles or metal ions involved. For example, substitution with amines would yield aminopyrazine derivatives, while coordination with metals would form metal-pyrazine complexes .
Scientific Research Applications
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form coordination complexes with transition metals.
Medicinal Chemistry:
Material Science: Investigated for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine largely depends on its role in coordination chemistry and its interactions with metal ions. The nitrogen atoms in the pyridine rings can donate electron pairs to metal centers, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties .
Comparison with Similar Compounds
5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic Acid
- Structure : Replaces chlorine with carboxylic acid groups at positions 2 and 3.
- Electronic Effects : The electron-withdrawing carboxylate groups increase the pyrazine ring’s electron deficiency, similar to chlorine. However, the deprotonated carboxylate form enhances solubility in polar solvents and enables hydrogen bonding.
- Coordination Chemistry: Forms binuclear MnII and FeII complexes via pyridyl N and carboxylate O coordination, creating cage-like structures .
2,3-Dichloro-5,6-dicyanopyrazine
- Structure: Cyano groups replace pyridyl substituents.
- Reactivity: Heating with a base yields fluorescent pyrazino-fused heterocycles (e.g., compound 9 with a 100 nm Stokes shift). The dichloro-dicyano derivative’s electron deficiency facilitates cyclization, whereas the bis-pyridyl analog’s bulkier substituents may hinder such rearrangements .
Dimethyl/Diethyl Esters of 5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic Acid
- Conformational Differences :
- Dimethyl ester : Pyridine rings exhibit trans (N–C–C–N = −133.7°) and cis (50.7°) torsion angles relative to the pyrazine core.
- Diethyl ester : Symmetrical twofold rotation symmetry with cis-pyridine rings (N–C–C–N = 40.7°).
- Impact : Steric effects from ester groups influence molecular planarity and packing, contrasting with the dichloro compound’s rigid, planar structure .
Metal Coordination Polymers
- Dichloro Compound: No direct evidence of coordination polymers, but analogous bis-pyridyl pyrazines (e.g., 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate) form 1D polymers with CdII and HgII. These feature MN2Cl2 bisphenoidal geometry and C–H⋯Cl hydrogen bonding, creating corrugated slabs .
- Comparison : The dichloro derivative’s lack of carboxylate groups limits its ability to form hydrogen-bonded networks but may favor halogen-mediated interactions in crystal engineering.
Diruthenium Complexes
- μ-2,3-Bis(2-pyridyl)pyrazine : Forms tetrakis(bipyridine)diruthenium(II) complexes with weak metal-metal interactions. Emission spectra indicate low-energy metal-to-ligand charge transfer (MLCT) states, influenced by the ligand’s π-accepting ability .
Biological Activity
Introduction
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry, particularly focusing on its antiproliferative effects and mechanisms of action.
Synthesis
The synthesis of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine typically involves multi-step organic reactions that include chlorination and coupling reactions with pyridine derivatives. The final product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antiproliferative Effects
Research indicates that 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on breast, colon, and lung cancer cell lines, revealing that the compound inhibits cell growth effectively.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 15.0 | Cell cycle arrest in G1 phase |
| A549 (Lung) | 10.0 | Inhibition of mitochondrial respiration |
The mechanism by which 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine exerts its biological effects appears to involve mitochondrial uncoupling and modulation of cellular respiration. This compound has been shown to increase the oxygen consumption rate (OCR) in treated cells, suggesting a role in enhancing metabolic activity.
Case Studies
- Study on Mitochondrial Uncoupling : A study demonstrated that derivatives of pyrazine compounds can act as mitochondrial uncouplers. In vitro assays indicated that 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine increased OCR significantly compared to controls, indicating its potential as a therapeutic agent for conditions like nonalcoholic steatohepatitis (NASH) .
- In Vivo Efficacy : In an in vivo model using C57BL/6J mice, administration of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine resulted in reduced liver triglyceride levels and improved histological markers of liver damage .
Toxicity and Safety Profile
Toxicological assessments have shown that while the compound exhibits potent biological activity, it also necessitates careful evaluation regarding its safety profile. Studies indicate low acute toxicity levels in animal models; however, long-term effects remain to be thoroughly investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
